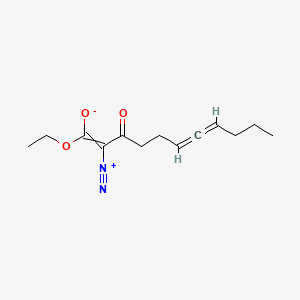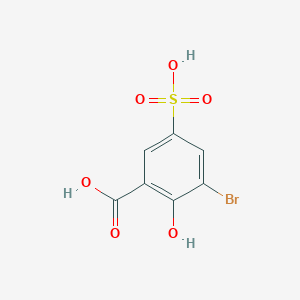
3-Bromo-2-hydroxy-5-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydroxy-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO6S. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-sulfobenzoic acid typically involves the bromination of 2-hydroxy-5-sulfobenzoic acid. The process begins with the sulfonation of salicylic acid to produce 2-hydroxy-5-sulfobenzoic acid, which is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonic acid group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-2-hydroxy-5-sulfobenzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydroxy-5-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine and hydroxyl groups can form hydrogen bonds and other interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzoic acid: Lacks the sulfonic acid group, affecting its solubility and reactivity.
5-Sulfosalicylic acid: Similar structure but without the bromine atom, used in different applications.
Uniqueness
3-Bromo-2-hydroxy-5-sulfobenzoic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .
Propriétés
Numéro CAS |
50390-26-6 |
|---|---|
Formule moléculaire |
C7H5BrO6S |
Poids moléculaire |
297.08 g/mol |
Nom IUPAC |
3-bromo-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,(H,10,11)(H,12,13,14) |
Clé InChI |
RXNWXMWFPCBEIM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


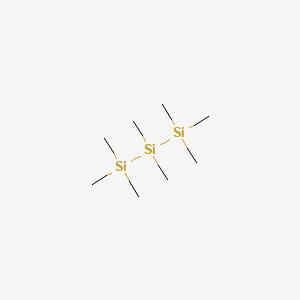

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
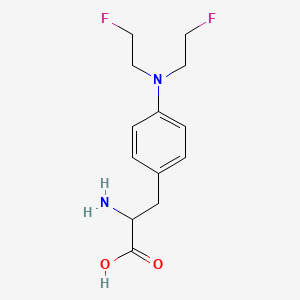

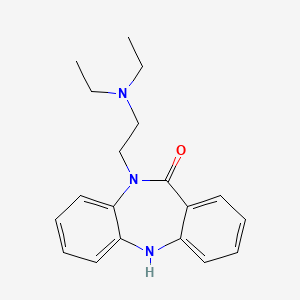

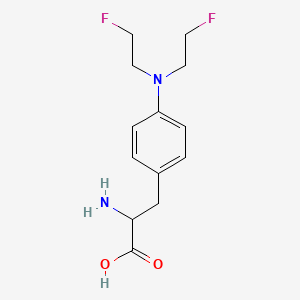
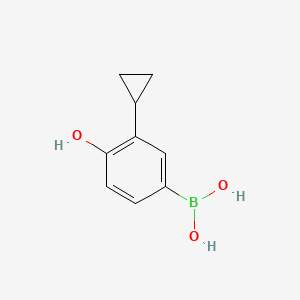
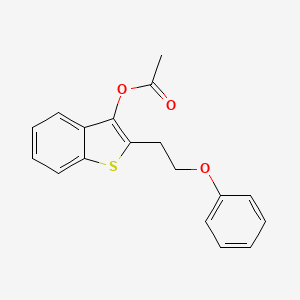

![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)
